
4-(Pyridin-4-yl)aniline
Overview
Description
4-(Pyridin-4-yl)aniline (CAS: 13296-04-3) is an aromatic amine characterized by a pyridine ring attached to the para position of an aniline group. Its molecular formula is C₁₁H₁₀N₂, with a molecular weight of 170.21 g/mol . The compound is typically stored under inert atmospheres and in dark conditions to prevent degradation . Key hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .
Preparation Methods
Reductive Amination via Quaternary Ammonium Salt Intermediate
Reaction Overview
A patented method (CN106432054A) outlines a two-step synthesis starting from 3-(4-nitrophenyl)pyridine . The process avoids precious-metal catalysts, favoring cost-effective reagents:
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Salifying Reaction : 3-(4-Nitrophenyl)pyridine reacts with 3-halogenated propylene (e.g., allyl chloride) in tetrahydrofuran (THF) or ethanol to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
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Reduction : The quaternary salt undergoes simultaneous nitro and pyridine ring reduction using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) at 20–30°C, yielding 4-(piperidine-3-yl)aniline.
Key Reaction Conditions
Step | Reagents | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|
Salifying | Allyl chloride, Zn | THF | 55–65°C | 2–3 h | 85–90 |
Reduction | NaBH₄, ZnCl₂ | THF | 20–30°C | 3–5 h | 94–96 |
Mechanistic Insights :
-
ZnCl₂ activates NaBH₄, facilitating nitro group reduction to amine.
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The allyl group stabilizes intermediates, preventing side reactions .
Advantages :
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Mild conditions compatible with industrial scaling.
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Avoids palladium or platinum catalysts.
Suzuki-Miyaura Cross-Coupling
Optimized Parameters
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Base | Na₂CO₃ |
Solvent | Dioxane/H₂O (3:1) |
Temperature | 80–90°C |
Time | 12–18 h |
Yield | 70–85% |
Challenges :
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Requires inert atmosphere and costly palladium catalysts.
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Boronic acid instability may affect reproducibility.
Ullmann-Type Coupling
Reaction Overview
A traditional approach employing copper catalysts to couple 4-iodoaniline with pyridine:
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Coupling : CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C.
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Isolation : Column chromatography purifies the product.
Performance Metrics
Condition | Detail |
---|---|
Catalyst | CuI (10 mol%) |
Ligand | 1,10-Phenanthroline |
Solvent | DMF |
Temperature | 110°C |
Time | 24–48 h |
Yield | 50–65% |
Limitations :
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Lower yields compared to reductive amination.
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High temperatures and prolonged reaction times.
Comparative Analysis of Methods
Method | Yield (%) | Cost | Scalability | Catalyst Required |
---|---|---|---|---|
Reductive Amination | 94–96 | Low | High | No |
Suzuki-Miyaura | 70–85 | High | Moderate | Pd-based |
Ullmann Coupling | 50–65 | Moderate | Low | Cu-based |
Mechanistic Considerations
Reductive Amination Pathway
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Quaternary Salt Formation : Allylation of 3-(4-nitrophenyl)pyridine enhances electrophilicity, promoting subsequent reduction .
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Dual Reduction : NaBH₄/ZnCl₂ selectively reduces nitro groups while saturating the pyridine ring, as confirmed by NMR (δ 3.17–3.10 ppm for piperidine protons ).
Catalytic Coupling Mechanisms
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Suzuki-Miyaura : Oxidative addition of Pd⁰ to 4-bromoaniline, transmetallation with boronic acid, and reductive elimination yield the biaryl product.
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Ullmann : Cu¹ mediates single-electron transfers, forming aryl radicals that couple with pyridine.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
4-(Pyridin-4-yl)aniline serves as a precursor in the synthesis of various biologically active compounds. Notably, it has been utilized in the development of KDR (Kinase Insert Domain Receptor) inhibitors, which are crucial in cancer therapy. A study demonstrated the design of N-(pyridin-4-ylmethyl)aniline derivatives that exhibited promising inhibitory activity against KDR, showcasing the compound's potential in targeted cancer treatment .
Case Study: KDR Inhibitors
- Objective : To design effective KDR inhibitors.
- Methodology : De novo design using 3D-QSAR and molecular fragment replacement.
- Findings : Several derivatives showed significant activity against KDR, indicating that modifications to the pyridine or aniline groups can enhance biological efficacy.
Material Science
The compound's electronic properties make it suitable for applications in material science, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metal ions enhances its utility in sensor technology.
Table: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Aniline linked to pyridine | Potential as a ligand for metal complexes |
3-Methyl-4-(pyridin-4-yl)aniline | Methyl substitution at the 3-position | Enhanced solubility and reactivity |
3-Methyl-4-(pyridin-3-yl)aniline | Pyridine ring substituted at the 3-position | Different electronic properties due to substitution |
Synthesis of Novel Compounds
This compound is often used as a starting material for synthesizing more complex molecules with enhanced biological activities. For instance, it can be transformed into derivatives that possess improved pharmacological profiles.
Example Synthesis Pathway
- Starting Material : this compound
- Reagents : Various alkylating agents or acyl chlorides.
- Products : A range of substituted anilines with potential therapeutic applications.
Research indicates that compounds related to this compound interact with numerous biological targets, affecting cellular signaling pathways associated with inflammation and metabolism. The presence of both aniline and pyridine groups facilitates these interactions.
Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogs of 4-(Pyridin-4-yl)aniline
- Synthesis Methods: this compound derivatives are synthesized via C-N coupling reactions, often using bases like KHCO₃ or K₂CO₃. For example, 4-(trifluoromethyl)aniline reacts with 4-chloropyridine to yield mono-coupled products selectively under optimized conditions (e.g., isopropyl alcohol solvent) . Substituted analogs like 4-Methyl-2-(pyridin-4-yl)aniline are prepared via reductive amination or palladium-catalyzed coupling, achieving moderate yields (52–72%) .
Reactivity and Product Selectivity
- Electron-Withdrawing vs. Electron-Donating Groups: 4-(Trifluoromethyl)aniline (CF₃ group) produces exclusively N-(pyridin-4-yl)benzene amine in C-N coupling reactions due to its strong electron-withdrawing nature, which deactivates the aromatic ring toward further substitution . In contrast, 4-nitroaniline (NO₂ group) forms N,N-bis(pyridin-4-yl)benzene amines as a secondary product, as the nitro group allows for sequential coupling . this compound itself exhibits moderate reactivity, with its pyridinyl group acting as a weakly electron-withdrawing substituent, balancing activation and deactivation effects .
- Solvent and Base Effects: Using isopropyl alcohol suppresses competing C-O coupling reactions (e.g., formation of 4-alkoxypyridines), a challenge observed in methanol or ethanol . Weaker bases like KHCO₃ favor mono-coupled products, whereas stronger bases (K₂CO₃) may lead to decomposition of reactants .
Physical and Electronic Properties
Table 2: Comparative Physical Properties
- Spectroscopic Data: this compound analogs (e.g., 14c, 14e) show distinct ¹H NMR shifts for aromatic protons (δ 6.5–8.5 ppm), influenced by substituent electronic effects . EPR studies on 4-(1H-pyrazol-1-yl)aniline (g = 2.44/2.24/1.91) and (4-(pyridin-4-yl)phenyl)methanol (g = 2.48/2.25/1.89) reveal variations in spin states due to ligand-field effects .
Biological Activity
4-(Pyridin-4-yl)aniline, also known as this compound or simply pyridinyl aniline, is an organic compound characterized by a pyridine ring attached to an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which can affect metabolic pathways. For instance, it has shown potential in inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis.
- Cellular Signaling Modulation : It can influence cellular signaling pathways, including the NF-kB pathway, which is vital for inflammation and immune responses.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
- Insecticidal Properties : Recent research highlighted its effectiveness against mosquito larvae, particularly targeting the Aedes aegypti species responsible for transmitting diseases like Zika and dengue fever. The compound acts by disrupting ion channels critical for mosquito excretory functions .
- Cancer Research : Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cells at certain concentrations while promoting cell proliferation at lower doses. This duality underscores the importance of dosage in therapeutic applications.
Dose-Response Relationships
The biological activity of this compound varies significantly with dosage:
Dosage (µM) | Effect | Outcome |
---|---|---|
Low (< 10 µM) | Enhances cellular proliferation | Beneficial effects observed |
Moderate (10-50 µM) | Inhibits specific enzyme activities | Potential therapeutic applications |
High (> 50 µM) | Induces apoptosis | Toxic effects noted |
This table illustrates how varying concentrations can lead to different biological responses, emphasizing the need for careful dosage management in therapeutic contexts.
Metabolism
This compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites that can interact with cellular components and influence biological activity.
Transport Mechanisms
The transport of this compound within biological systems is facilitated by specific transporters that mediate its uptake into cells. Its distribution is influenced by interactions with intracellular proteins, which can affect its efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Pyridin-4-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with aniline precursors. For example, Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling can link pyridinyl groups to aromatic amines. Key parameters include catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature control to minimize side reactions like oxidation of the amine group. Characterization via -NMR and LC-MS is critical to confirm product identity and purity .
Q. How can spectroscopic techniques (NMR, FT-IR) be used to confirm the structure of this compound?
- Methodological Answer :
- -NMR : Expect aromatic proton signals at δ 6.5–8.5 ppm, with distinct splitting patterns for pyridinyl (δ ~8.3 ppm, doublet) and aniline protons (δ ~6.8 ppm, doublet).
- FT-IR : Look for N-H stretching (~3400 cm) and aromatic C=C/C=N vibrations (~1600 cm). Cross-validation with X-ray crystallography (if crystalline) enhances reliability .
Q. What are the common impurities in this compound synthesis, and how are they identified?
- Methodological Answer : By-products may include unreacted aniline, oxidized nitro derivatives, or regioisomers. Techniques like HPLC-MS or GC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile) help separate impurities. Retention time comparisons with standards and isotopic pattern analysis in MS are critical .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
- Methodological Answer :
SHELXL refines crystal structures by optimizing parameters like displacement factors and occupancy rates. For non-hydrogen atoms, anisotropic refinement is preferred. Challenges include handling disorder in flexible substituents (e.g., pyridinyl rotation). Use the
TWIN
command for twinned crystals and validate with R-factor convergence (<5%) .
Q. What computational strategies (e.g., DFT) are used to predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, charge distribution, and dipole moments. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions). Hirshfeld surface analysis (e.g., using CrystalExplorer) maps intermolecular interactions like N-H···N hydrogen bonds .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes). Use variable-temperature NMR to assess rotational barriers of the pyridinyl group. For solid-state vs. solution differences, pair X-ray diffraction with solid-state NMR or Raman spectroscopy .
Q. What solvent systems optimize solubility for this compound in reaction protocols?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic amine and pyridinyl groups. For catalytic reactions, mix with toluene or THF to balance solubility and catalyst activity. Solubility tests at varying temperatures (25–80°C) guide solvent selection .
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound derivatives?
- Methodological Answer : Hirshfeld surface analysis quantifies interactions like N-H···O/S or π-π stacking. For example, in sulfonyl derivatives (e.g., 4-(Piperidinosulfonyl)aniline), the sulfonyl group acts as a hydrogen-bond acceptor, forming 2D networks. Use Mercury software to visualize packing diagrams and calculate interaction percentages .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-pyridin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363753 | |
Record name | 4-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-04-3 | |
Record name | 4-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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